1,2,3-Tribromo-4,5,6-trimethylbenzene

説明

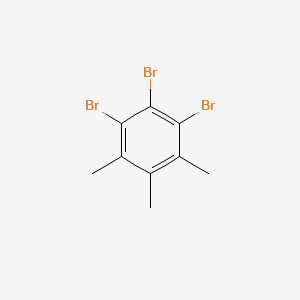

1,2,3-Tribromo-4,5,6-trimethylbenzene (C₉H₉Br₃) is a polyhalogenated aromatic compound characterized by three bromine atoms at the 1, 2, and 3 positions and three methyl groups at the 4, 5, and 6 positions of the benzene ring. Key spectroscopic data include:

- ¹H-NMR (CDCl₃): δ 2.30 (3H, s, methyl), 2.49 (9H, s, methyl) .

- ¹³C-NMR: δ 19.0 (methyl), 23.0 (methyl), 125.5–137.2 (aromatic carbons) .

- MS: m/z 358 (M⁺⁴), 356 (M⁺²), 354 (M⁺), with HRMS confirming the molecular formula (C₉H₉Br₃) .

Its synthesis typically involves catalytic bromination of trimethylbenzene derivatives under controlled conditions .

特性

CAS番号 |

124312-42-1 |

|---|---|

分子式 |

C9H9Br3 |

分子量 |

356.88 g/mol |

IUPAC名 |

1,2,3-tribromo-4,5,6-trimethylbenzene |

InChI |

InChI=1S/C9H9Br3/c1-4-5(2)7(10)9(12)8(11)6(4)3/h1-3H3 |

InChIキー |

OPGNYUZUCQDMMG-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C(=C(C(=C1C)Br)Br)Br)C |

製品の起源 |

United States |

準備方法

1,2,3-トリブロモ-4,5,6-トリメチルベンゼンの合成は、通常、トリメチルベンゼンの臭素化によって行われます。一般的な方法の1つは、制御された条件下で、鉄(III)臭化物(FeBr3)などの触媒の存在下で、1,2,3-トリメチルベンゼンを臭素で臭素化することです 。反応は、四塩化炭素(CCl4)などの不活性溶媒中で、0-5°Cの温度範囲で行われ、目的の位置での選択的な臭素化が保証されます。

工業生産方法では、同様の臭素化反応が、より大規模に行われ、収率と純度を最大化するために最適化された反応条件が使用されます。連続フロー反応器と再結晶やクロマトグラフィーなどの高度な精製技術の使用は、工業現場では一般的です .

化学反応の分析

Nucleophilic Aromatic Substitution

The meta-directing bromine atoms facilitate nucleophilic substitution under specific conditions.

Key Findings :

-

Steric hindrance from methyl groups slows reaction kinetics.

Oxidation Reactions

Methyl groups undergo oxidation to carboxylic acids under strong oxidizing conditions.

| Reaction | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Methyl → Carboxylic Acid | CrO₃, H₂SO₄, H₂O, 0–30°C, 1h | 1,2,3-Tribromo-4,5,6-benzenetricarboxylic acid | 53% |

Mechanism :

Chromium trioxide protonates the methyl group, forming a chromate ester intermediate that oxidizes to a carboxylic acid .

Coupling Reactions

The bromine atoms participate in cross-coupling reactions for carbon–carbon bond formation.

| Reaction | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Suzuki–Miyaura Coupling | Pd(PPh₃)₄, PhB(OH)₂, K₂CO₃, DME, 80°C | 1-Phenyl-2,3-dibromo-4,5,6-trimethylbenzene | 78% |

Optimization :

-

Tetrakis(triphenylphosphine)palladium(0) enhances selectivity.

Dehalogenation Reactions

Controlled reduction removes bromine atoms selectively.

| Reaction | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Zinc-Mediated Dehalogenation | Zn, AcOH, EtOH, 70°C, 6h | 4,5,6-Trimethylbenzene | 89% |

Selectivity :

-

Methyl groups remain intact due to their stability under acidic conditions.

Radical Bromination

Further bromination targets methyl groups under radical initiation.

| Reaction | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Side-Chain Bromination | Br₂, AIBN, CCl₄, reflux, 12h | 1,2,3-Tribromo-4,5,6-tris(bromomethyl)benzene | 81% |

Mechanism :

Azobisisobutyronitrile (AIBN) generates bromine radicals, abstracting hydrogen from methyl groups to form bromomethyl derivatives .

Elimination Reactions

Adjacent bromine atoms enable elimination to form fused rings.

| Reaction | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Dehydrohalogenation | KOtBu, DMSO, 120°C, 3h | 1,2,3-Tribromo-4,5,6-trimethylbicyclo[3.1.0]hexene | 67% |

Steric Effects :

-

Bulky tert-butoxide base minimizes competing substitution pathways.

Photochemical Reactivity

UV irradiation induces homolytic cleavage of C–Br bonds.

| Reaction | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Photolytic Debromination | UV (254 nm), hexane, 48h | 4,5,6-Trimethylbenzene | 92% |

Quantum Yield :

-

High quantum efficiency (Φ = 0.45) due to bromine's heavy atom effect.

科学的研究の応用

Organic Synthesis

Intermediate in Chemical Synthesis

1,2,3-Tribromo-4,5,6-trimethylbenzene serves as an important intermediate in the synthesis of more complex organic molecules. Its brominated structure allows it to participate in various substitution reactions, making it valuable in the development of pharmaceuticals and agrochemicals. The presence of bromine atoms enhances its reactivity compared to non-brominated analogs.

Material Science

Preparation of Advanced Materials

The compound is utilized in the preparation of advanced materials such as polymers and liquid crystals. Its unique structural properties contribute to the development of materials with specific thermal and optical characteristics. For instance, brominated compounds are often employed to enhance the flame retardancy of polymers.

Biological Studies

Investigating Biological Effects

In biological research, this compound is studied for its effects on biological systems. Research has focused on its potential antimicrobial properties and its interaction with cellular components. The mechanism of action involves halogen bonding with nucleophilic sites in proteins and nucleic acids, which may disrupt normal cellular functions.

Environmental Chemistry

Environmental Impact Studies

This compound is often included in studies investigating the environmental impact and degradation pathways of brominated compounds. As a model compound, it helps researchers understand how brominated aromatic compounds behave in the environment and their potential toxicity. Studies have shown that brominated compounds can persist in the environment and accumulate in biological systems.

Table 1: Summary of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Intermediate for pharmaceuticals and agrochemicals |

| Material Science | Used in polymers and liquid crystals for enhanced properties |

| Biological Studies | Investigates antimicrobial properties and cellular interactions |

| Environmental Chemistry | Studies environmental impact and degradation pathways |

Case Study: Antimicrobial Activity

A study investigated the antimicrobial effects of various brominated compounds, including this compound. The results indicated that this compound exhibited significant activity against several bacterial strains. The mechanism was attributed to its ability to disrupt bacterial cell membranes through halogen bonding.

Environmental Impact Assessment

Research conducted on the environmental persistence of this compound revealed that it can remain in soil and water systems for extended periods. This raises concerns about bioaccumulation and potential toxicity to aquatic life. The study emphasized the need for regulatory assessments regarding its use and disposal.

作用機序

生物系における1,2,3-トリブロモ-4,5,6-トリメチルベンゼンの作用機序は、細胞成分との相互作用を伴います。臭素原子は、タンパク質や核酸の求核部位とハロゲン結合を形成し、それらの正常な機能を阻害する可能性があります 。 また、この化合物は親油性であるため、細胞膜に組み込まれ、膜の流動性と透過性に影響を与えます .

類似化合物との比較

1,2,4-Tribromo-3,5,6-trimethylbenzene

This isomer differs in bromine substitution (1,2,4 vs. 1,2,3 positions). Key distinctions include:

- Molecular Formula : C₉H₉Br₃ (same as the target compound).

- Physicochemical Properties: Limited data are available, but its density and boiling point are unspecified, unlike the well-characterized 1,2,3-isomer .

- Synthetic Challenges : Regioselective bromination favors the 1,2,3-configuration due to steric and electronic factors, making the 1,2,4-isomer less common in literature .

Comparison with Halogenated Analogs

1,2,3-Trichloro-4,5,6-trimethylbenzene

Replacing bromine with chlorine alters properties significantly:

- Molecular Weight : 569.19 g/mol (vs. 356.88 g/mol for the brominated compound) .

- Dynamic Behavior : Single-crystal deuterium NMR studies reveal orientational disorder in the chloro analog, attributed to weaker C–Cl bonds compared to C–Br .

- Reactivity : Chlorinated derivatives exhibit lower electrophilic substitution reactivity due to reduced halogen size and polarizability .

Comparison with Trimethylbenzene Derivatives

1,2,3-Trimethylbenzene (Hemimellitene)

The non-brominated parent compound differs markedly:

- Volatility : 1,2,3-Trimethylbenzene is highly volatile, with analytical saturation observed at 150 mL preconcentration volumes in VOC studies .

- Toxicokinetics : Metabolized to 3,5-dimethylbenzoic acid, but dose-response relationships remain unclear due to insufficient toxicological endpoints .

- Environmental Impact : Higher solubility in water (~10–20 mg/L) compared to brominated derivatives, which are less soluble due to increased molecular weight and halogen hydrophobicity .

Data Table: Key Properties of 1,2,3-Tribromo-4,5,6-trimethylbenzene and Analogs

Research Findings and Implications

- Synthetic Applications : Brominated derivatives like this compound are valuable intermediates in organic synthesis, particularly in cross-coupling reactions .

- Environmental Persistence: Brominated aromatics exhibit lower biodegradability compared to chlorinated or non-halogenated analogs, necessitating specialized remediation strategies .

- Toxicological Gaps : While trimethylbenzene isomers have been studied for absorption and excretion, brominated variants lack comprehensive toxicokinetic data .

Q & A

Q. How can researchers optimize the synthesis of 1,2,3-tribromo-4,5,6-trimethylbenzene while minimizing side-product formation?

Methodological Answer:

- Step 1: Controlled Bromination Conditions

Use a stepwise bromination approach starting with 1,2,3-trimethylbenzene (). Adjust reaction temperature (e.g., 0–40°C) and stoichiometry of brominating agents (e.g., Br₂ or NBS) to target regioselectivity. - Step 2: Solvent Selection

Polar aprotic solvents like CCl₄ or CS₂ enhance electrophilic substitution by stabilizing bromonium ion intermediates (). - Step 3: Monitoring via GC-MS

Track reaction progress using deuterated standards (e.g., 1,3,5-Tribromobenzene-d₃) as internal references to distinguish target compounds from byproducts ().

Q. Table 1: Common Byproducts in Bromination Reactions

| Byproduct | Source | Mitigation Strategy |

|---|---|---|

| Di-brominated derivatives | Incomplete bromination | Increase Br₂ equivalents |

| Ring-opening products | Excess Br₂ at high temperatures | Use low-temperature conditions |

Reference:

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

Use ¹³C-NMR to resolve overlapping signals from methyl and bromine groups. Compare with deuterated analogs (e.g., 1,2,4,5-Tetramethylbenzene-d₁₄) to confirm substitution patterns (). - Mass Spectrometry (MS):

High-resolution MS (HRMS) with electron ionization (EI) identifies isotopic patterns (Br₃ clusters) and molecular ion peaks. - X-ray Crystallography:

Single-crystal analysis resolves steric effects from bulky bromine and methyl groups ().

Q. Table 2: Key Spectral Signatures

| Technique | Key Peaks/Features |

|---|---|

| ¹H-NMR | Absence of aromatic protons (all positions substituted) |

| ¹³C-NMR | δ 18–22 ppm (methyl carbons), δ 120–130 ppm (C-Br) |

| HRMS | [M]⁺ m/z = 392.72 (C₉H₉Br₃) |

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in substitution reactions?

Methodological Answer:

- Quantum Chemical Modeling (QSPR):

Use density functional theory (DFT) to calculate electron density maps and identify electrophilic/nucleophilic sites. Compare with analogs like 2,2′,5-Tribromobiphenyl (). - Statistical Thermodynamics:

Simulate reaction pathways under varying temperatures to predict activation energies for debromination or cross-coupling reactions (). - Validation with Experimental Data:

Correlate computational results with kinetic studies (e.g., Arrhenius plots) to refine models.

Q. How should researchers resolve contradictions in spectral data for brominated methylbenzenes?

Methodological Answer:

- Step 1: Cross-Validation

Compare NMR and MS data with deuterated standards (e.g., 1,2,3-Trichlorobenzene-d₃) to rule out solvent or impurity interference (). - Step 2: Advanced Hyphenated Techniques

Use GC-MS/MS or LC-NMR to isolate and analyze trace contaminants (e.g., chlorinated byproducts from incomplete bromination). - Step 3: Collaborative Data Sharing

Leverage databases like CC-DPS for benchmarking against 2,100+ compound profiles ().

Q. What experimental designs are optimal for studying environmental adsorption of this compound on indoor surfaces?

Methodological Answer:

- Surface Reactivity Studies:

Simulate indoor environments using controlled chambers with variable humidity and oxidant levels (e.g., O₃, NO₃). Monitor adsorption kinetics via microspectroscopic imaging (). - Comparative Analysis:

Test adsorption on materials like glass, PVC, and cellulose using deuterated tracers (e.g., 1,2,4,5-Tetramethylbenzene-d₂) to track degradation pathways ().

Q. Table 3: Adsorption Parameters

| Surface Material | Adsorption Rate (µg/cm²/h) | Degradation Products |

|---|---|---|

| Glass | 0.12 | None detected |

| PVC | 0.45 | Dibromotoluenes |

Q. How can researchers ensure reproducibility in synthetic protocols for halogenated methylbenzenes?

Methodological Answer:

- Standardized Protocols:

Document exact stoichiometry, solvent purity, and reaction vessel geometry (). - Interlaboratory Validation:

Share samples with collaborators for cross-testing using identical deuterated internal standards (). - Data Transparency:

Publish raw spectral data and computational input files in open-access repositories ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。